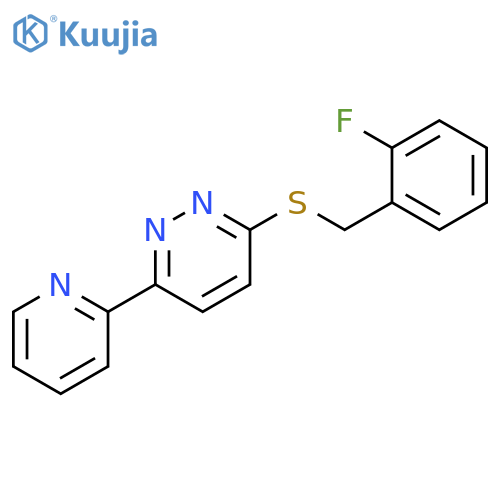Cas no 893993-99-2 (3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine)

893993-99-2 structure
商品名:3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine
CAS番号:893993-99-2
MF:C16H12FN3S
メガワット:297.349985122681
CID:5511777
3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- Pyridazine, 3-[[(2-fluorophenyl)methyl]thio]-6-(2-pyridinyl)-
- 3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine
-
- インチ: 1S/C16H12FN3S/c17-13-6-2-1-5-12(13)11-21-16-9-8-15(19-20-16)14-7-3-4-10-18-14/h1-10H,11H2
- InChIKey: YBYVDYNSPOSQSU-UHFFFAOYSA-N
- ほほえんだ: C1(SCC2=CC=CC=C2F)=NN=C(C2=NC=CC=C2)C=C1
3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2005-0016-4mg |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2005-0016-2mg |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2005-0016-5mg |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2005-0016-3mg |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2005-0016-5μmol |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2005-0016-1mg |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2005-0016-2μmol |
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine |
893993-99-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
893993-99-2 (3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine) 関連製品
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
